![molecular formula C8H12Cl2N4 B2486064 Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride CAS No. 1909327-23-6](/img/structure/B2486064.png)

Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

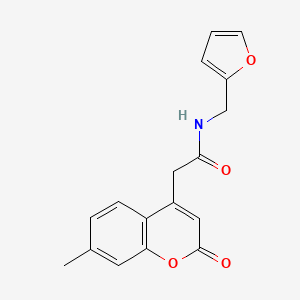

Triazolo-pyridine derivatives are a class of compounds that have been studied for their potential biological activities . They are known to exhibit a wide range of pharmacological properties, including antiviral, antimicrobial, and anticancer activities . The specific compound you mentioned, “Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride”, is a derivative of this class.

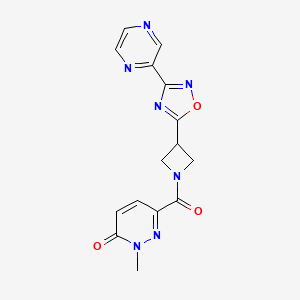

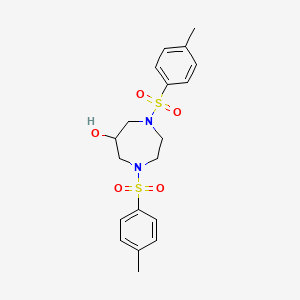

Molecular Structure Analysis

Triazolo-pyridine derivatives are characterized by a five-membered triazole ring fused with a six-membered pyridine ring . The specific structure of “Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride” would likely include these features, along with a methyl group and an amine group attached to the ring system.Scientific Research Applications

- Applications :

- Applications :

- Applications :

Antibacterial Activity

Antitumor Research

Antidiabetic Agents

Synthetic Methodology

Mechanism of Action

Target of Action

Similar compounds such as [1,2,4]triazolo[4,3-a]pyridin-8-amine have shown potential as antiviral and antimicrobial agents . Another compound, 22i, a derivative of [1,2,4]triazolo[4,3-a]pyrazine, exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines and also possessed superior c-Met kinase inhibition ability .

Mode of Action

For instance, compound 21, a derivative of [1,2,4]triazolo[1,5-a]pyridin-6-yl, showed potent NAMPT activity accompanied with attenuated CYP DI towards multiple CYP isoforms .

Biochemical Pathways

For example, A549 cells express the efflux transporters breast cancer resistance protein (BCRP), multidrug resistant protein 1 (MRP1), and to a lesser extent P-glycoprotein (P-gp), which can increase the difference in potency observed in biochemical and cellular assays .

Pharmacokinetics

For instance, compound 21 was identified as having an issue with CYP direct inhibition (DI), which was resolved through modulation of lipophilicity .

Result of Action

For example, compound 22i exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .

Action Environment

For instance, compound 21 showed potent NAMPT activity accompanied with attenuated CYP DI towards multiple CYP isoforms .

properties

IUPAC Name |

N-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.2ClH/c1-9-6-8-11-10-7-4-2-3-5-12(7)8;;/h2-5,9H,6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFDBOJARMKVFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN=C2N1C=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Chlorothiophen-2-yl)methyl]-N-[2-(oxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2485983.png)

![(2-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride](/img/structure/B2485984.png)

![2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2485992.png)